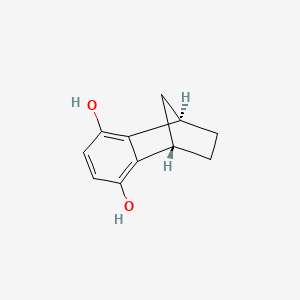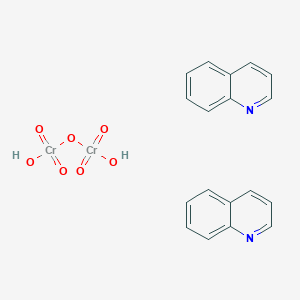
2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride is a chemical compound with the molecular formula C17H13ClN4S and a molecular weight of 340.83 g/mol . It is known for its crystalline powder form, which ranges in color from white to yellow . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride typically involves the reaction of thiophene derivatives with tetrazole compounds under specific conditions. One common method includes the condensation of 2-thiophenecarboxaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with sodium azide to yield the tetrazole ring . The final product is obtained by reacting the tetrazole derivative with hydrochloric acid to form the chloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the tetrazole ring to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
2,3-Diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride is utilized in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Diphenyl-5-(2-thienyl)tetrazolium chloride .
- 2,3-Diphenyl-5-(2-furyl)tetrazolium chloride .
- 2,3-Diphenyl-5-(2-pyridyl)tetrazolium chloride .
Uniqueness
2,3-Diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride is unique due to its specific combination of the tetrazole and thiophene rings, which confer distinct electronic and steric properties . These properties make it particularly useful in applications requiring specific reactivity and stability .
Propiedades
IUPAC Name |
2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N4S.ClH/c1-3-8-14(9-4-1)20-18-17(16-12-7-13-22-16)19-21(20)15-10-5-2-6-11-15;/h1-13H;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHVMOZOYHDIGV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CS4.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline;iodide](/img/structure/B8004334.png)






![Tricyclo[5.2.1.0]decan-8-one](/img/structure/B8004380.png)






